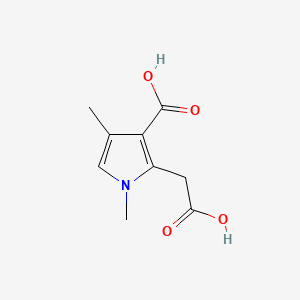

2-(4-溴苯基)-1H-咪唑并(4,5-b)吡啶

描述

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves sophisticated chemical processes that include palladium-catalyzed CO insertion, C-H bond activation, and cascade reactions. For instance, a novel and efficient synthesis approach has been developed for indeno and chromeno imidazo[1,2-a]pyridin-ones through palladium-catalyzed cascade reactions, starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, X. Zhang, & Fan, 2016). Additionally, a systematic approach has been described for synthesizing 6-bromo-imidazo[4,5-b]pyridine derivatives, involving condensation and alkylation reactions, indicating a broad methodological spectrum for creating such compounds (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the structural analysis of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors was confirmed using monocrystalline X-ray crystallography (Jabri et al., 2023). These studies reveal the intricate details of the molecular geometry and intermolecular interactions, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including N-assisted CPh−H activation, highlighting their reactivity and potential for further functionalization. For example, the activation of a CPh−H bond in 2-(4-bromophenyl)imidazol[1,2-a]pyridine by platinum compounds showcases the versatility of these compounds in synthetic chemistry (Forniés et al., 2010).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. For instance, the crystallization behavior of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate provides insights into the compound's solid-state properties, which are essential for material science applications (Hjouji et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, define the utility of imidazo[4,5-b]pyridine derivatives in synthesis and industrial applications. Research on the bromination orientation in imidazo[1,2-a]pyridines reveals selective reactivity, which is pivotal for designing specific synthetic routes (Godovikova & Gol'dfarb, 1965).

科学研究应用

缓蚀

2-(4-溴苯基)-1H-咪唑[4,5-b]吡啶衍生物已被评估其作为缓蚀剂的性能。Saady 等人(2021 年)进行的研究等表明,类似化合物可用于在酸性环境中保护低碳钢免受腐蚀。这项研究表明具有很高的抑制性能,这得到了各种技术(如动电位极化、电化学阻抗谱和扫描电子显微镜)的支持 (Saady 等人,2021 年)。

新型化合物的合成

具有 2-(4-溴苯基)-1H-咪唑[4,5-b]吡啶结构的化合物是合成各种新型化合物的关键中间体。例如,Tran Hung 等人(2019 年)讨论了使用多米诺钯和铜催化的 C-N 偶联反应合成 5-芳基-5H-吡啶并[2',1':2,3]咪唑并[4,5-b]吲哚 (Tran Hung 等人,2019 年)。同样,Ju Zhang 等人(2016 年)描述了 Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones 的合成,展示了这些化合物在复杂合成途径中的用途 (Ju Zhang 等人,2016 年)。

抗菌和抗癌活性

V. Banda 等人(2016 年)的研究表明,1,2,3-三唑/异恶唑官能化的咪唑并[4,5-b]吡啶-2(3H)-酮衍生物表现出抗菌和抗癌特性。这项研究强调了这些化合物在治疗应用中的潜力 (V. Banda 等人,2016 年)。

阿尔茨海默病中的成像剂

结构上与 2-(4-溴苯基)-1H-咪唑并[4,5-b]吡啶相关的化合物已被探索作为阿尔茨海默病中 β-淀粉样蛋白斑块的成像剂。Yousefi 等人(2012 年)的一项研究强调了苯基-咪唑并[1,2-a]吡啶在开发用于诊断和研究阿尔茨海默病的成像剂中的潜力 (Yousefi 等人,2012 年)。

杂化结构的合成

Liszkiewicz(2008 年)关于 2-(芳基硫代氨基脲基)-咪唑并[4,5-b]吡啶合成的研究说明了 2-(4-溴苯基)-1H-咪唑并[4,5-b]吡啶衍生物在创建杂化结构中的用途。然后使用这些化合物衍生出更多的化学实体,展示了这些化合物在合成化学中的多功能性 (Liszkiewicz,2008 年)。

安全和危害

未来方向

The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, is a focus of recent research, aiming to improve the ecological impact of the classical schemes . The search for environmentally benign synthetic strategies is a significant future direction .

属性

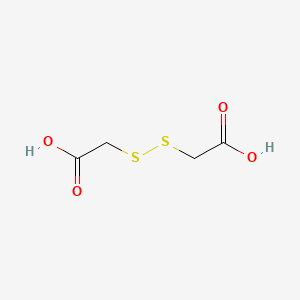

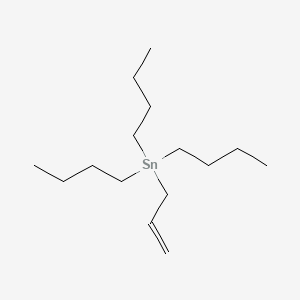

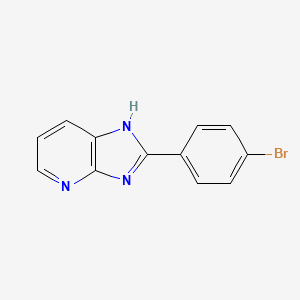

IUPAC Name |

2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESNXXKQZZRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225976 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine | |

CAS RN |

75007-86-2 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

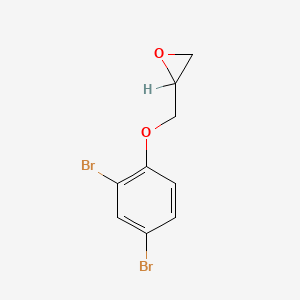

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

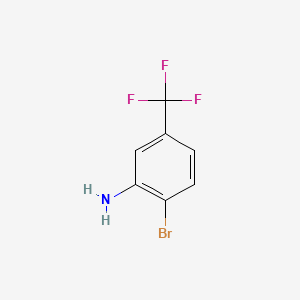

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)